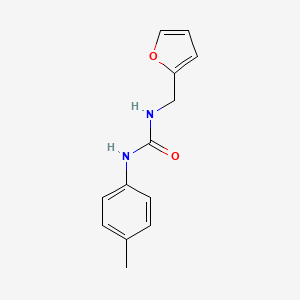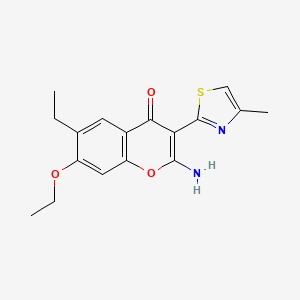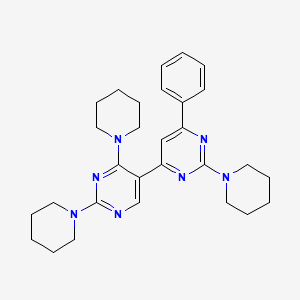
N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMG, is a compound that has been extensively studied in the field of biochemistry and physiology. DMG is a derivative of glycine, an amino acid that is important for the synthesis of proteins in the body. DMG has been found to have a wide range of potential applications in scientific research, including as a tool for studying the mechanisms of action of various biological processes.
作用機序
The mechanism of action of N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to work by modulating the activity of certain enzymes and proteins in the body. It has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been found to have immunomodulatory properties, which may help to regulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. It has been found to increase the production of energy in cells, which may help to improve physical performance and reduce fatigue. This compound has also been found to improve immune function, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic, making it a safe compound to use in a variety of different experimental settings. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties, which may help to prevent or slow the progression of these diseases. Another area of interest is the potential use of this compound as a tool for studying the effects of oxidative stress on cellular function. This compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Finally, there is also potential for research on the use of this compound as a potential treatment for certain types of cancer, as it has been found to have anti-cancer properties in some studies.
In conclusion, this compound is a compound that has been extensively studied in the field of biochemistry and physiology. It has a wide range of potential applications in scientific research, including as a tool for studying the mechanisms of action of various biological processes. While the mechanism of action of this compound is not fully understood, it has been found to have a number of biochemical and physiological effects in the body. There are a number of potential future directions for research on this compound, including its use as a therapeutic agent for neurodegenerative diseases, as a tool for studying the effects of oxidative stress on cellular function, and as a potential treatment for certain types of cancer.
合成法
N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide can be synthesized through a number of different methods, including the reaction of N-ethylglycine with 2,3-dimethylphenyl isocyanate and dimethyl sulfone. This reaction produces this compound as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
N~2~-(2,3-dimethylphenyl)-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide has been used extensively in scientific research as a tool for studying the mechanisms of action of various biological processes. It has been found to have a wide range of potential applications, including as a tool for studying the effects of oxidative stress on cellular function, as a potential treatment for certain types of cancer, and as a potential therapeutic agent for neurodegenerative diseases.
特性
IUPAC Name |
2-(2,3-dimethyl-N-methylsulfonylanilino)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-14-13(16)9-15(19(4,17)18)12-8-6-7-10(2)11(12)3/h6-8H,5,9H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAWMCNBCMKVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=CC(=C1C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-chloro-4-methylphenyl)diazenyl]-3-hydroxy-N-(6-oxo-5,6-dihydro-8-phenanthridinyl)-2-naphthamide](/img/structure/B5188914.png)

![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]ethyl}-N'-phenylethanediamide](/img/structure/B5188923.png)
![1-cyclopentyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5188929.png)
![2,4-diiodo-6-{[(4-methyl-1,2,5-oxadiazol-3-yl)imino]methyl}phenol](/img/structure/B5188935.png)
![7-bromo-4-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-5-nitro-2,1,3-benzothiadiazole](/img/structure/B5188965.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5188970.png)
![ethyl 4-[3-(benzylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5188974.png)
![4-tert-butyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5188975.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5188996.png)
![1-[3-(3-methoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B5189004.png)

